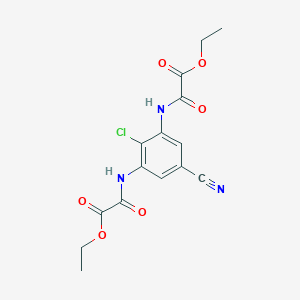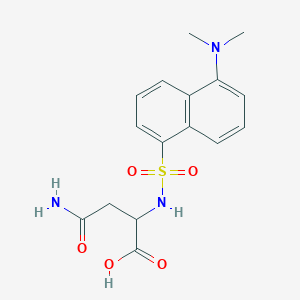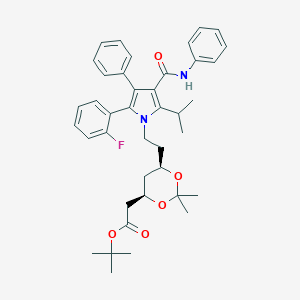
Methyl-4-(BOC-Amino)benzoat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methyl 4-(BOC-amino)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a protecting group for amino acids and peptides during synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
Methyl 4-(BOC-amino)benzoate, also known as Methyl 4-((tert-butoxycarbonyl)amino)benzoate, is a chemical compound with the empirical formula C13H17NO4 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It has been suggested that the compound may participate in transesterification reactions, with both 1,3-chelation and the formation of a tetrahedral intermediate being key factors for the unusual nucleophilic behavior of a metal t-butoxide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 4-(BOC-amino)benzoate, adequate ventilation is recommended during handling to prevent dust formation and ensure safety .
Biochemische Analyse
Biochemical Properties
Methyl 4-(BOC-amino)benzoate plays a significant role in biochemical reactions, primarily as a protecting group for amino acids in peptide synthesis. The compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The nature of these interactions involves the temporary protection of the amino group, preventing unwanted side reactions during the synthesis process .
Cellular Effects
The effects of Methyl 4-(BOC-amino)benzoate on various types of cells and cellular processes are primarily related to its role as a protecting group. In cellular environments, the compound can influence cell function by temporarily modifying the availability of amino groups for reactions. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of Methyl 4-(BOC-amino)benzoate can inhibit the activity of enzymes that require free amino groups, thereby modulating metabolic pathways and gene expression .
Molecular Mechanism
At the molecular level, Methyl 4-(BOC-amino)benzoate exerts its effects through the formation of stable carbamate bonds with amino groups. This interaction prevents the amino groups from participating in reactions, thereby protecting them during synthesis. The compound can also act as an enzyme inhibitor by binding to the active sites of enzymes that interact with amino groups. This inhibition can lead to changes in gene expression and metabolic activity, as the availability of free amino groups is reduced .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(BOC-amino)benzoate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that the degradation of Methyl 4-(BOC-amino)benzoate can lead to the release of the protected amino groups, which can then participate in cellular reactions. This degradation can have long-term effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-(BOC-amino)benzoate in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, Methyl 4-(BOC-amino)benzoate can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound exhibits toxic effects only above certain concentration levels. These effects include enzyme inhibition, changes in metabolic pathways, and potential damage to cellular structures .
Metabolic Pathways
Methyl 4-(BOC-amino)benzoate is involved in metabolic pathways related to the synthesis and degradation of peptides. The compound interacts with enzymes such as proteases and peptidases, which are involved in the hydrolysis of peptide bonds. These interactions can affect metabolic flux and the levels of metabolites in the cell. For example, the presence of Methyl 4-(BOC-amino)benzoate can lead to the accumulation of protected amino acids, which can then be released upon degradation of the compound .
Transport and Distribution
Within cells and tissues, Methyl 4-(BOC-amino)benzoate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its transport across cellular membranes. This binding can affect the localization and accumulation of Methyl 4-(BOC-amino)benzoate within different cellular compartments. The distribution of the compound can influence its activity and function, as it may be concentrated in areas where it can interact with target enzymes and proteins .
Subcellular Localization
The subcellular localization of Methyl 4-(BOC-amino)benzoate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its protective effects on amino groups. For example, Methyl 4-(BOC-amino)benzoate may be localized to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. This localization can enhance the efficiency of peptide synthesis by protecting amino groups from unwanted reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(BOC-amino)benzoate typically involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods: Industrial production of Methyl 4-(BOC-amino)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Types of Reactions:
Substitution Reactions: Methyl 4-(BOC-amino)benzoate can undergo nucleophilic substitution reactions where the BOC-protected amino group is replaced by other nucleophiles.
Deprotection Reactions: The BOC group can be removed under acidic conditions, yielding the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for deprotection of the BOC group.
Basic Conditions: Sodium hydroxide (NaOH) can be used for ester hydrolysis.
Major Products:
Free Amine: Obtained after deprotection of the BOC group.
Carboxylic Acid: Formed after ester hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-aminobenzoate: Lacks the BOC protecting group and is more reactive.
Methyl 4-(aminomethyl)benzoate: Contains an additional methylene group, altering its reactivity and applications.
4-(BOC-aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: Methyl 4-(BOC-amino)benzoate is unique due to its combination of a BOC-protected amino group and an ester functional group, making it highly versatile in organic synthesis. Its stability under various reaction conditions and ease of deprotection make it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFDEWYARHDJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435383 | |
| Record name | Methyl 4-(BOC-amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164596-20-7 | |
| Record name | Methyl 4-(BOC-amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 164596-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
